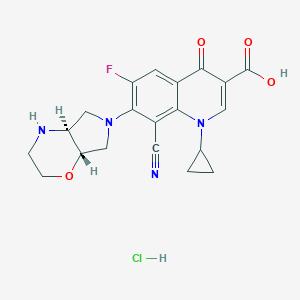

Finafloxacin hydrochloride

Vue d'ensemble

Description

Ganetespib, également connu sous le nom de STA-9090, est un nouvel inhibiteur de la protéine de choc thermique 90 (HSP90) non geldanamycine. Il s'agit d'un composé triazolonique contenant du résorcinol qui se lie au domaine de liaison de l'ATP à l'extrémité N-terminale de la HSP90. Ce composé a montré une activité antitumorale puissante dans diverses études précliniques et cliniques, en particulier dans les modèles de cancer du poumon non à petites cellules .

Mécanisme D'action

Target of Action

Finafloxacin hydrochloride is a fluoroquinolone antibiotic that selectively inhibits bacterial type II topoisomerase enzymes . The primary targets of Finafloxacin are DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Finafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, forming a ternary complex with a DNA molecule and these enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to the cessation of bacterial DNA replication and transcription . This disruption affects the bacterial cell’s ability to reproduce and repair its DNA, leading to cell death .

Pharmacokinetics

Finafloxacin is well absorbed after oral administration . The peak plasma concentration (Cmax) values were found to be 0.24, 0.44 ± 0.16, 1.32 ± 0.62, 1.90 ± 0.73, 5.06 ± 2.09 and 11.1 ± 2.96 mg/L, respectively, after orally administered single doses of 25, 50, 100, 200, 400 and 800 mg .

Result of Action

The result of Finafloxacin’s action is the effective treatment of acute otitis externa (swimmer’s ear) caused by the bacteria Pseudomonas aeruginosa and Staphylococcus aureus . In clinical trials, Finafloxacin shortened the time to cessation of ear pain from an average of 6.8 days in patients taking a placebo to 3.5 days .

Action Environment

Finafloxacin exhibits optimal antibacterial activity in slightly acidic environments . This property offers a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It is advantageous in specific infection sites, namely, skin and soft tissue, vagina, and urinary tract .

Analyse Biochimique

Biochemical Properties

Finafloxacin hydrochloride exhibits broad-spectrum antibacterial activity that is enhanced over a pH range of 5.0–6.5 compared with neutral and basic values . It interacts with bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV .

Cellular Effects

This compound is effective against bacterial infections associated with acidic environments, including urinary tract infections and Helicobacter pylori infections . It influences cell function by inhibiting the activity of bacterial type II topoisomerases .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting bacterial type II topoisomerases, including DNA gyrase and DNA topoisomerase IV . This inhibition disrupts the replication and transcription processes of the bacteria, leading to cell death .

Temporal Effects in Laboratory Settings

Its optimal efficacy in slightly acidic environments suggests that it may be particularly effective in treating infections in environments such as the urinary tract and stomach, which can have lower pH levels .

Dosage Effects in Animal Models

In a mouse model of Q fever, this compound reduced the severity of the clinical signs of infection and weight loss associated with Q fever . It did not reduce the level of bacterial colonization in tissues compared to doxycycline or ciprofloxacin .

Metabolic Pathways

As a fluoroquinolone, it is likely to be metabolized in the liver and excreted in the urine .

Transport and Distribution

Given its effectiveness in acidic environments, it may be particularly well-distributed in tissues such as the urinary tract and stomach .

Subcellular Localization

As a fluoroquinolone, it is likely to localize to the cytoplasm where it can interact with its target enzymes, DNA gyrase and DNA topoisomerase IV .

Méthodes De Préparation

La synthèse de Ganetespib implique plusieurs étapes, commençant par la préparation du noyau triazolonique contenant du résorcinol. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau triazolonique : Cela implique la cyclisation d'un précurseur approprié pour former le cycle triazolonique.

Attachement du fragment résorcinol : Le groupe résorcinol est introduit par une série de réactions de substitution.

Modifications finales : Des groupes fonctionnels supplémentaires sont ajoutés pour améliorer l'affinité de liaison et la spécificité du composé pour la HSP90.

Les méthodes de production industrielle du Ganetespib sont optimisées pour garantir un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Ganetespib subit diverses réactions chimiques, notamment :

Oxydation : Ganetespib peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.

Substitution : Ganetespib peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes pour modifier ses propriétés.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de Ganetespib avec des propriétés chimiques modifiées .

4. Applications de la recherche scientifique

Ganetespib a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la HSP90 et ses effets sur le repliement et la stabilité des protéines.

Biologie : Employé dans la recherche pour comprendre le rôle de la HSP90 dans les processus cellulaires et sa participation à diverses maladies.

Médecine : Investigué comme agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux qui sont résistants à d'autres traitements. .

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et comme composé de référence dans la découverte de médicaments

5. Mécanisme d'action

Ganetespib exerce ses effets en se liant au domaine de liaison de l'ATP à l'extrémité N-terminale de la HSP90. Cette liaison inhibe la fonction chaperonne de la HSP90, conduisant à la dégradation de ses protéines clientes. Ces protéines clientes comprennent diverses kinases et récepteurs oncogéniques qui sont essentiels à la croissance et à la survie tumorale. En inhibant la HSP90, Ganetespib perturbe plusieurs voies de signalisation, notamment les voies PI3K/Akt/NF-κB, Raf/MEK/ERK et JAK/STAT3, conduisant finalement à l'apoptose et à l'arrêt de la croissance des cellules cancéreuses .

Applications De Recherche Scientifique

Ganetespib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of HSP90 and its effects on protein folding and stability.

Biology: Employed in research to understand the role of HSP90 in cellular processes and its involvement in various diseases.

Medicine: Investigated as a potential therapeutic agent for treating cancers, particularly those that are resistant to other treatments. .

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

Comparaison Avec Des Composés Similaires

Ganetespib est structurellement distinct des autres inhibiteurs de la HSP90 tels que la 17-allylamino-17-démethoxygeldanamycine (17-AAG), la 17-diméthylaminoéthylamino-17-démethoxygeldanamycine (17-DMAG) et l'IPI-504. Contrairement à ces inhibiteurs dérivés de la geldanamycine, Ganetespib a une structure chimique unique contenant une triazolone. Cette différence structurelle contribue à sa puissance supérieure, à son activité antitumorale et à son profil de sécurité. Ganetespib a montré une efficacité supérieure dans divers modèles précliniques et a un profil de toxicité inférieur par rapport aux autres inhibiteurs de la HSP90 .

Des composés similaires comprennent :

- 17-allylamino-17-démethoxygeldanamycine (17-AAG)

- 17-diméthylaminoéthylamino-17-démethoxygeldanamycine (17-DMAG)

- IPI-504

Ganetespib se distingue par sa structure unique et son potentiel thérapeutique accru .

Propriétés

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSQUOHWYYEKM-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175097 | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209342-41-6 | |

| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

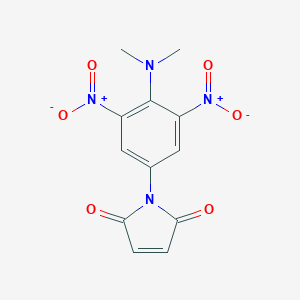

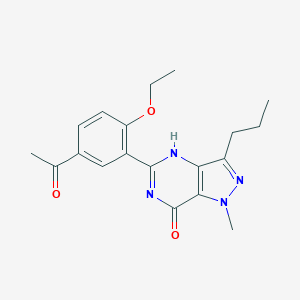

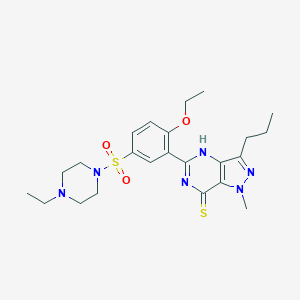

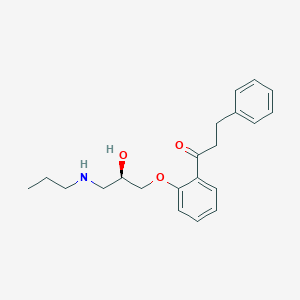

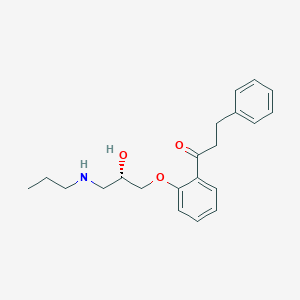

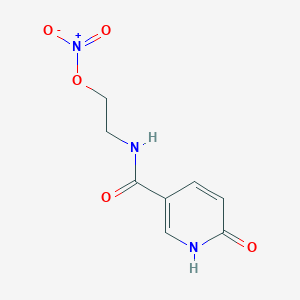

Feasible Synthetic Routes

Q1: What is the mechanism of action of Finafloxacin hydrochloride against bacteria?

A: this compound, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.

Q2: How is the purity of this compound assessed?

A: A highly sensitive and specific HPLC method has been developed to determine the purity of this compound active pharmaceutical ingredient by quantifying the R,R isomer []. This method utilizes a Chiralpak AY-H column with a specific mobile phase for optimal separation. This ensures the quality control of the drug substance during manufacturing.

Q3: Is there any research comparing the activity of Finafloxacin to other fluoroquinolones?

A: Yes, research has been conducted to compare the activity of Finafloxacin to other fluoroquinolones against both bacterial and eukaryotic type II topoisomerases []. This comparative study helps in understanding the spectrum of activity and potential for off-target effects of Finafloxacin.

Q4: Are there any novel synthetic approaches for producing this compound?

A: While specific details are not provided in the abstracts, one article mentions "A novel approach to this compound (BAY35-3377)" []. This suggests that researchers are actively exploring alternative synthesis methods, potentially leading to more efficient and cost-effective production processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)